molecular formula C7H5F4NO B2629568 2-(Difluoromethoxy)-4,6-difluoroaniline CAS No. 1804514-12-2

2-(Difluoromethoxy)-4,6-difluoroaniline

Cat. No.: B2629568
CAS No.: 1804514-12-2
M. Wt: 195.117
InChI Key: SJAJQYOPBVIXSV-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4,6-difluoroaniline (CAS 1804514-12-2) is a fluorinated aniline derivative of significant interest in advanced chemical research and development. Its molecular formula is C7H5F4NO, and it has a molecular weight of 195.11 g/mol . The compound features a unique structure with an aniline ring substituted by a difluoromethoxy group and two additional fluorine atoms, making it a valuable building block for the synthesis of more complex molecules. The primary application of this compound lies in its role as a key synthetic intermediate. Fluorinated anilines are crucial precursors in the development of Active Pharmaceutical Ingredients (APIs) for modern therapeutics . The strategic incorporation of fluorine atoms and the difluoromethoxy group can dramatically alter the metabolic stability, bioavailability, and binding affinity of drug candidates . This makes this compound particularly valuable in medicinal chemistry for creating targeted molecules with improved efficacy and pharmacokinetic profiles. Furthermore, this chemical serves as a critical precursor in the agrochemical industry for synthesizing novel herbicides and fungicides . The specific halogen pattern on the aromatic ring allows for the creation of compounds with precise biological activity. Beyond life sciences, it finds use in material science as a precursor for dyes and advanced polymers, where its structure contributes to the thermal and chemical stability of the final product . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) for detailed hazard information, and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-4,6-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAJQYOPBVIXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804514-12-2
Record name 2-(difluoromethoxy)-4,6-difluoroaniline
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Advanced Synthetic Methodologies for 2 Difluoromethoxy 4,6 Difluoroaniline and Analogues

Precursor Synthesis Strategies for the Polyfluorinated Aromatic Core

The construction of the 4,6-difluoroaniline scaffold is a foundational step. This typically involves building the fluorine substitution pattern on a readily available benzene (B151609) derivative, often through halogen exchange reactions on polychlorinated precursors.

Derivatization from Polychlorinated Benzene Precursors (e.g., 1,2,3-Trichlorobenzene)

A common and cost-effective approach to polyfluorinated aromatics begins with polychlorinated benzenes. For instance, 2,6-difluoroaniline (B139000) can be prepared from 1,2,3-trichlorobenzene (B84244). researchgate.netgoogle.com The synthetic route involves several key transformations:

Partial Fluorine Exchange: The process begins with a halogen exchange (Halex) reaction on 1,2,3-trichlorobenzene to replace specific chlorine atoms with fluorine. This step typically yields a mixture of isomers, including the desired 2,6-difluorochlorobenzene and the undesired 2,3-difluorochlorobenzene. google.com

Selective Dechlorination: To isolate the precursor for the desired aniline (B41778), the isomeric mixture undergoes selective reduction. The chlorine atom in 2,3-difluorochlorobenzene can be selectively removed using a hydrogen source in the presence of a palladium catalyst, converting it to ortho-difluorobenzene, which can be separated. google.com This leaves the 2,6-difluorochlorobenzene needed for the next step.

Amination: The final step to produce the aromatic core is the amination of 2,6-difluorochlorobenzene to yield 2,6-difluoroaniline. google.com

An alternative starting material, 1,3,5-trichlorobenzene (B151690), can also be utilized. researchgate.netgoogle.com Halogen exchange on this precursor leads to 1-chloro-3,5-difluorobenzene. This intermediate can then be subjected to dichlorination and nitration, followed by reduction of the resulting trichlorodifluoronitrobenzenes to provide a mixture of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net

Halogen Exchange Reactions for Directed Fluorine Introduction

The halogen exchange (Halex) reaction is a cornerstone for introducing fluorine into aromatic rings. google.com These reactions involve treating a chloro- or bromoaromatic compound with a fluoride (B91410) salt, typically an alkali metal fluoride like potassium fluoride (KF), often in a polar aprotic solvent. researchgate.netgoogle.comgoogle.com

The efficiency of the Halex reaction can be sluggish, particularly for polyhaloaromatic compounds that lack activating groups like nitro or carbonyl functions. google.com To overcome this, various catalysts and reaction conditions have been developed. For example, the reaction of 1,3,5-trichlorobenzene with KF can be carried out at temperatures between 170°C and 210°C to produce 3,5-difluorochlorobenzene. google.com The activity of the KF can be enhanced by methods such as spray drying or by dispersing it on a support like calcium fluoride (CaF₂). google.com

Table 1: Conditions for Halogen Exchange Reactions on Polychlorinated Benzenes
Starting MaterialReagentConditionsKey ProductReference
1,2,3-TrichlorobenzeneKFHigh TemperatureMixture of 1-chloro-2,3-difluorobenzene (B1304198) and 2-chloro-1,3-difluorobenzene researchgate.net
1,3,5-TrichlorobenzeneKF170-210°C3,5-Difluorochlorobenzene google.com
1,3,5-TrichlorobenzeneKFPolar aprotic solvent1-Chloro-3,5-difluorobenzene researchgate.net

Installation of the Difluoromethoxy Group

Once the polyfluorinated aromatic core is synthesized, the next critical phase is the introduction of the difluoromethoxy group. This is most commonly achieved by the O-difluoromethylation of a corresponding phenolic precursor. The reaction typically proceeds via the in-situ generation of difluorocarbene (:CF₂), a reactive intermediate that is trapped by a phenoxide anion. rsc.orgnih.gov

Classical Difluoromethylation Techniques utilizing Halodifluoromethanes or Organophosphorus Reagents (e.g., Diethyl (bromodifluoromethyl)phosphonate)

Historically, the synthesis of difluoromethyl ethers relied on reagents like chlorodifluoromethane (B1668795) (HCF₂Cl, Freon 22). nih.gov However, due to its ozone-depleting properties and gaseous nature, its use has been largely supplanted by more manageable and environmentally benign reagents. nih.govcas.cn

Among the modern alternatives, organophosphorus reagents have gained prominence. Diethyl (bromodifluoromethyl)phosphonate is a commercially available, moisture-stable liquid that serves as a highly efficient difluorocarbene precursor. researchgate.netaspirasci.comcymitquimica.com Upon treatment with a base, it undergoes a facile P-C bond cleavage to generate a bromodifluoromethyl anion, which then eliminates a bromide ion to form difluorocarbene. researchgate.net This intermediate is then trapped by a phenolate (B1203915) to give the desired aryl difluoromethyl ether in good to excellent yields under mild conditions. researchgate.net This method is compatible with a wide range of functional groups. researchgate.netrsc.org

Decarboxylative Methods for In Situ Difluorocarbene Generation

Decarboxylative methods provide an operationally simple alternative for generating difluorocarbene. orgsyn.org These techniques utilize reagents that release :CF₂ upon thermal or chemically induced loss of carbon dioxide. Two main classes of such reagents exist:

Halodifluoroacetate Salts: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is an inexpensive, stable, and commercially available solid. cas.cnorgsyn.orgorgsyn.org Thermal decarboxylation of this salt generates difluorocarbene, which can then be trapped by a nucleophile like a phenolate. orgsyn.org While effective, this method often requires high temperatures to promote carbene formation. cas.cn

Phosphonium Salts: Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA) is another efficient difluorocarbene precursor that operates via decarboxylation. atlasofscience.orgrsc.orgnih.gov It can generate difluorocarbene under mild conditions, often without the need for a base, which can be advantageous for sensitive substrates. atlasofscience.orgrsc.orgnih.gov

Table 2: Comparison of Reagents for Decarboxylative Difluorocarbene Generation
ReagentStructureGeneration MethodAdvantagesDisadvantagesReference
Sodium ChlorodifluoroacetateClCF₂CO₂NaThermal DecarboxylationInexpensive, stable, commercially availableOften requires high temperatures cas.cnorgsyn.org
Difluoromethylene Phosphobetaine (PDFA)Ph₃P⁺CF₂CO₂⁻DecarboxylationGenerates carbene under mild, base-free conditionsCan be hygroscopic atlasofscience.orgrsc.org

Strategic Difluoromethylation of Phenolic Precursors

The synthesis of the final target molecule, 2-(Difluoromethoxy)-4,6-difluoroaniline, hinges on the strategic O-difluoromethylation of a suitable phenolic precursor, namely 2-amino-3,5-difluorophenol (B112039). This precursor would first be synthesized from the polyfluorinated aromatic core (Section 2.1), potentially involving steps such as diazotization of an aniline followed by hydrolysis to install the hydroxyl group.

Once the 2-amino-3,5-difluorophenol is obtained, it can be converted to its corresponding phenolate with a base. This phenolate then acts as the nucleophile to trap the difluorocarbene generated from one of the previously described precursors. A variety of reagents, including S-(difluoromethyl)sulfonium salts, difluoromethyl triflate, and diethyl (bromodifluoromethyl)phosphonate, have been shown to be effective for the difluoromethylation of diversely functionalized phenols. nih.govrsc.orgsci-hub.senih.gov The reaction conditions are generally mild, and the methods exhibit broad functional group tolerance, allowing for the late-stage introduction of the difluoromethoxy group. rsc.orgnih.govrsc.org The choice of reagent and conditions can be tailored to optimize the yield and purity of the final this compound product.

Formation of the Aniline Moiety

Catalytic Reduction Methodologies for Nitro Precursors

The catalytic reduction of the corresponding nitroaromatic compound, 1-(difluoromethoxy)-3,5-difluoro-2-nitrobenzene, represents a primary route to this compound. This method is widely favored in both laboratory and industrial settings due to its high efficiency and the clean nature of the reaction, which ideally produces water as the only byproduct. A variety of catalyst systems and hydrogen sources can be employed for this transformation.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a prevalent and highly effective method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. wikipedia.org For the synthesis of this compound, this would involve the hydrogenation of its nitro precursor under a hydrogen atmosphere. A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for competitive hydrodehalogenation, where the halogen substituents are reductively cleaved from the aromatic ring. The fluorine atoms on the target molecule are generally less susceptible to hydrogenolysis than chlorine or bromine. However, careful optimization of reaction conditions is necessary to ensure the selective reduction of the nitro group while preserving the C-F bonds. Key parameters that can be adjusted to enhance selectivity include the choice of catalyst, solvent, temperature, and hydrogen pressure.

Raney Nickel is another effective catalyst for the reduction of nitro groups. wikipedia.org It is often preferred when the substrate contains halogen substituents (Cl, Br, I) that are prone to hydrogenolysis with Pd/C. wikipedia.org The use of Raney Nickel could therefore be a viable alternative for the reduction of 1-(difluoromethoxy)-3,5-difluoro-2-nitrobenzene, potentially offering higher selectivity by minimizing the risk of defluorination. The activity of Raney Nickel can be further enhanced by the addition of metal fluorides, such as NaF, KF, MgF₂, and CaF₂, which have been shown to substantially improve the catalytic hydrogenation reactivity of aromatic nitro compounds. nih.gov

Catalytic transfer hydrogenation (CTH) offers a practical alternative to the use of pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as hydrazine (B178648), formic acid, or isopropanol, is used to transfer hydrogen to the substrate in the presence of a catalyst, typically Pd/C. organic-chemistry.org CTH can be a safer and more convenient option for laboratory-scale synthesis. For instance, the selective reduction of halogenated nitroarenes has been successfully achieved using hydrazine hydrate (B1144303) in the presence of Pd/C, yielding the corresponding halogenated anilines in good yields. researchgate.net

Below is a comparative table of common catalytic reduction methodologies applicable to the synthesis of this compound from its nitro precursor.

Catalyst SystemHydrogen SourceTypical SolventsTemperature (°C)PressureAdvantagesPotential Challenges
Pd/C H₂ GasMethanol, Ethanol, Ethyl Acetate25-801-50 atmHigh activity, readily available, recyclable catalyst.Potential for hydrodefluorination, requires specialized pressure equipment.
Raney Ni H₂ GasMethanol, Ethanol25-1001-50 atmLower propensity for dehalogenation compared to Pd/C, cost-effective.Pyrophoric nature requires careful handling, may require higher temperatures.
Pd/C Hydrazine HydrateMethanol, Ethanol25-80AtmosphericAvoids the use of pressurized H₂, rapid reactions.Hydrazine is toxic and requires careful handling.
Pd/ZrP Formic AcidWater, THF25-160AtmosphericBase-free conditions, environmentally benign hydrogen source.May require higher temperatures, catalyst preparation can be complex.

Amination Reactions of Halogenated Aromatic Intermediates

An alternative synthetic approach to this compound involves the direct introduction of an amino group onto a halogenated aromatic precursor, such as 1-chloro-2-(difluoromethoxy)-4,6-difluorobenzene or 1-bromo-2-(difluoromethoxy)-4,6-difluorobenzene. This transformation can be accomplished through several powerful cross-coupling and substitution methodologies developed in modern organic synthesis.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia (B1221849) or ammonia equivalents, to form the corresponding anilines. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a suitable halogenated precursor could be coupled with an ammonia surrogate, such as benzophenone (B1666685) imine or a silylamide, followed by hydrolysis to furnish the primary aniline. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the Buchwald-Hartwig amination and depends heavily on the specific substrates being coupled. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging substrates and milder reaction conditions. rug.nl

Nucleophilic aromatic substitution (SNAr) provides another direct route to the target aniline. In this reaction, a nucleophile, such as ammonia, displaces a leaving group (typically a halogen) on an aromatic ring that is activated by the presence of electron-withdrawing groups. The two fluorine atoms and the difluoromethoxy group in the precursor to this compound would provide significant activation of the aromatic ring towards nucleophilic attack. The reaction of a halogenated precursor with ammonia or an ammonia equivalent, often at elevated temperatures and pressures, can lead to the desired aniline. A study on the aminodehalogenation of aromatic nitro compounds containing a difluoromethoxy group found that this group can also be substituted by an amino group under high pressure and temperature in aqueous ammonia. researchgate.net The reactivity of the difluoromethoxy group was observed to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom, a factor that must be considered in designing a selective synthesis. researchgate.net

The following table provides a comparison of the Buchwald-Hartwig amination and nucleophilic aromatic substitution for the synthesis of this compound.

MethodologyPrecursor TypeReagentsTypical ConditionsAdvantagesPotential Challenges
Buchwald-Hartwig Amination Aryl Halide (Cl, Br, I) or TriflatePd catalyst, phosphine ligand, base, ammonia surrogate80-120 °C, inert atmosphereBroad substrate scope, high functional group tolerance, milder conditions than some SNAr reactions.Cost of palladium catalyst and ligands, sensitivity to air and moisture, optimization of ligands and conditions can be complex.
Nucleophilic Aromatic Substitution (SNAr) Activated Aryl Halide (F, Cl)Ammonia or ammonia equivalentHigh temperature (100-200 °C), high pressureUtilizes readily available and inexpensive reagents, can be performed on a large scale.Requires harsh reaction conditions, limited substrate scope (requires electron-deficient arenes), potential for side reactions.

Development of Novel and Green Chemistry Routes for Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies in the chemical industry. For the synthesis of this compound and its analogues, this has translated into research on greener reaction conditions, alternative energy sources, and novel catalytic systems that minimize waste and improve safety.

One area of focus is the use of greener solvents and reaction media. Traditional organic solvents often pose environmental and health risks. Consequently, research into performing key synthetic steps, such as amination reactions, in more benign media like water is of great interest. For instance, Buchwald-Hartwig aminations have been successfully carried out in water using micellar catalysis, which employs surfactants to create nanoreactors where the organic transformation can occur in an aqueous bulk medium. This approach not only reduces the reliance on volatile organic compounds but can also lead to enhanced reaction rates and simplified product isolation.

The principles of green chemistry also encourage the use of catalytic processes over stoichiometric reagents to minimize waste. The catalytic reduction of nitro precursors, as discussed previously, is inherently a greener approach compared to older methods that used stoichiometric metal reductants like iron or tin, which generate large amounts of metal waste. Further advancements in this area include the development of more active and selective catalysts that can operate under milder conditions (lower temperatures and pressures) and can be easily recovered and reused. For example, magnetically separable catalysts, where the catalytic nanoparticles are immobilized on a magnetic support, offer a practical solution for catalyst recycling, thereby reducing costs and waste.

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in modern organic synthesis and aligns well with the principles of green chemistry. nih.gov This methodology often allows for reactions to be conducted at ambient temperature, reducing the energy consumption associated with heating. While direct applications to the synthesis of the target aniline are still emerging, photoinduced methods for the formation of C-N bonds and for the introduction of fluorinated moieties are being actively explored. nih.govnih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages from a green chemistry and process chemistry perspective. The small reactor volumes enhance heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic or hazardous reactions. Continuous processing can also lead to higher yields and purity, reducing the need for extensive purification steps. The synthesis of fluorinated anilines and their precursors could benefit from the implementation of flow chemistry, particularly for steps involving hazardous reagents or challenging reaction conditions.

Process Chemistry Considerations and Scale-Up Methodologies

The transition of a synthetic route from the laboratory to large-scale industrial production requires careful consideration of several process chemistry principles, including safety, cost-effectiveness, robustness, and environmental impact. For the synthesis of this compound, these considerations are crucial for developing a commercially viable manufacturing process.

One of the primary concerns in scaling up any chemical process is safety. Reactions involving highly energetic materials, such as nitro compounds, or the use of flammable solvents and pyrophoric catalysts like Raney Nickel, require rigorous safety protocols and specialized equipment. For instance, the catalytic hydrogenation of a nitro precursor is a highly exothermic reaction, and efficient heat management is critical to prevent thermal runaways. Continuous flow reactors can offer significant safety advantages over large batch reactors by minimizing the volume of hazardous material at any given time.

The robustness and reproducibility of a process are also paramount for industrial-scale production. The synthetic route must be tolerant of minor variations in reaction conditions and raw material quality to ensure consistent product quality and yield. This requires a thorough understanding of the reaction mechanism and the impact of various parameters on the process. Design of Experiments (DoE) is a statistical tool often employed in process chemistry to systematically optimize reaction conditions and identify critical process parameters.

Finally, the environmental impact of the manufacturing process must be minimized. This aligns with the principles of green chemistry and involves reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The choice of solvents, the efficiency of catalyst recycling, and the treatment of waste streams are all important considerations. For instance, developing a process that utilizes a recoverable and recyclable catalyst for the nitro reduction step can significantly reduce the environmental footprint of the synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethoxy 4,6 Difluoroaniline

Reactions at the Amino Group

The amino group of 2-(difluoromethoxy)-4,6-difluoroaniline serves as a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann Reactions to introduce Halides or Hydroxyl Groups)

The primary amino group of this compound can be converted into a diazonium salt, a versatile intermediate for introducing a wide array of substituents onto the aromatic ring. This transformation is typically achieved by treating the aniline (B41778) with nitrous acid (HNO₂), often generated in situ from sodium nitrite and a strong acid. researchgate.net The resulting diazonium salt can then undergo various substitution reactions.

Classic Sandmeyer reactions, which utilize copper(I) salts, can be employed to replace the diazonium group with halides (Cl, Br) or a cyano group. acs.orgresearchgate.netsigmaaldrich.com For instance, the treatment of the diazonium salt with copper(I) bromide would yield 1-bromo-2-(difluoromethoxy)-4,6-difluorobenzene. Similarly, the Gattermann reaction provides an alternative route to introduce halogens. Although direct experimental data for this compound is not extensively documented, the closely related compound, 2-bromo-4,6-difluoroaniline, undergoes diazotization followed by deamination, indicating the feasibility of forming the diazonium salt. google.com The introduction of a hydroxyl group to form the corresponding phenol is also a common transformation for aryl diazonium salts. researchgate.net

Table 1: Potential Sandmeyer Reactions of this compound

Reagent Product Reaction Type
CuBr / HBr 1-Bromo-2-(difluoromethoxy)-4,6-difluorobenzene Sandmeyer
CuCl / HCl 1-Chloro-2-(difluoromethoxy)-4,6-difluorobenzene Sandmeyer
CuCN / KCN 2-(Difluoromethoxy)-4,6-difluorobenzonitrile Sandmeyer

Nucleophilic Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the amino group in this compound is nucleophilic and can readily react with various electrophiles.

Nucleophilic Acylation: This reaction involves the treatment of the aniline with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce a carbonyl moiety.

Nucleophilic Alkylation: The amino group can also undergo alkylation with alkyl halides. For instance, reaction with methyl iodide would yield the N-methylated and N,N-dimethylated products. researchgate.net More advanced photoinduced methods have been developed for the difluoroalkylation of anilines, showcasing the potential for introducing fluorinated alkyl chains onto the nitrogen atom. acs.orgnih.gov

Nucleophilic Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through reactions with activated aryl halides.

Palladium-Catalyzed Aminations and Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. chemicalbook.comnuph.edu.ua In this context, this compound can act as the amine coupling partner with various aryl halides or triflates. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. google.comnih.gov The electron-withdrawing nature of the fluorinated substituents on the aniline may influence its nucleophilicity and, consequently, the reaction conditions required for efficient coupling. nih.gov

Table 2: Representative Buchwald-Hartwig Amination with this compound

Aryl Halide/Triflate Ligand Base Product
Aryl Bromide X-Phos KOt-Bu N-Aryl-2-(difluoromethoxy)-4,6-difluoroaniline
Aryl Chloride AdBippyPhos KOPh N-Aryl-2-(difluoromethoxy)-4,6-difluoroaniline

Transformations Involving the Fluorinated Aromatic Ring

The fluorinated aromatic ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome dictated by the directing effects of the substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity (e.g., Halogenation, Nitration)

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The amino group is a powerful activating group and an ortho-, para-director. Conversely, the fluorine atoms and the difluoromethoxy group are deactivating groups due to their inductive electron-withdrawing effects. However, the amino group's activating effect generally dominates, directing the electrophile to the positions ortho and para to it. byjus.com

Given that the two ortho positions to the amino group are already substituted with fluorine, electrophilic substitution is strongly directed to the para position (position 4).

Halogenation: The bromination of the closely related 2,6-difluoroaniline (B139000) proceeds with high regioselectivity to yield the 4-bromo derivative. chemicalbook.comsmolecule.com It is expected that this compound would react similarly with electrophilic halogenating agents like bromine in acetic acid to afford the 4-halo-2-(difluoromethoxy)-4,6-difluoroaniline.

Nitration: The nitration of aromatic compounds containing a difluoromethoxy group has been studied, and the directing influence of this group is known. nuph.edu.uasemanticscholar.org For this compound, nitration is anticipated to occur predominantly at the 4-position due to the strong directing effect of the amino group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagent Major Product
Bromination Br₂ / Acetic Acid 4-Bromo-2-(difluoromethoxy)-4,6-difluoroaniline

Nucleophilic Aromatic Substitution on Activated Fluorine-Substituted Rings

The presence of multiple electron-withdrawing groups (the difluoromethoxy group and the two fluorine atoms) makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring and displaces a leaving group, which in this case would be one of the fluorine atoms. nih.gov

The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. researchgate.net In this molecule, the fluorine atom at the 4-position is para to the difluoromethoxy group and ortho to the other fluorine atom, making it a potential site for nucleophilic attack. Similarly, the fluorine at the 6-position is ortho to both the difluoromethoxy and amino groups. The amino group, being electron-donating, would deactivate the ring towards nucleophilic attack. However, under forcing conditions or with highly activated derivatives, substitution of one of the fluorine atoms may be possible. For instance, after conversion of the amino group to a nitro group via diazotization and subsequent reactions, the resulting nitro-substituted ring would be highly activated towards SNAr.

C-H Functionalization Strategies, including Direct Difluoromethylation

The strategic functionalization of carbon-hydrogen (C-H) bonds represents a powerful tool in modern organic synthesis, enabling the direct conversion of C-H into C-C, C-N, or C-O bonds, thereby increasing molecular complexity in a step-economical fashion. For an electron-rich yet deactivated aromatic system such as this compound, several C-H functionalization strategies can be envisaged, influenced by the electronic properties and directing effects of its substituents.

The aniline moiety, particularly when derivatized as an anilide, is a powerful directing group for ortho-C-H functionalization. However, in this compound, the ortho positions are blocked by fluorine atoms. Consequently, metal-catalyzed C-H activation would likely be directed to the remaining C-H bond at the C5 position (para to the aniline group). Ruthenium(II)-catalyzed C-H functionalization has proven effective for the para-selective difluoromethylation of anilide derivatives. This protocol tolerates a wide range of functional groups, including electron-withdrawing halogens, suggesting its potential applicability to the target molecule after N-protection (e.g., as a pivaloyl amide). The selectivity in such reactions is controlled by the ruthenium catalyst rather than the electronic bias of the substituents on the aromatic ring.

Direct difluoromethylation of the aromatic ring is another key strategy. The introduction of a difluoromethyl (-CF₂H) group can significantly alter the physicochemical properties of a molecule. nih.gov Late-stage functionalization approaches are particularly attractive, and methods involving radical chemistry are common. Photocatalytic methods can generate nucleophilic difluoromethyl radicals (•CF₂H) from suitable precursors, which can then engage in reactions with (hetero)aromatic compounds. Given the electron-rich nature of the aniline ring, a Minisci-type radical reaction could potentially introduce a difluoromethyl group, although the regioselectivity would be influenced by the complex interplay of the existing fluoro and difluoromethoxy substituents. Control experiments using radical inhibitors like 1,4-dinitrobenzene can confirm the involvement of a radical pathway in such transformations.

Mechanistic Studies on Reaction Intermediates and Transition States

Mechanistic investigations into reactions involving this compound would focus on the intermediates and transition states dictated by its unique substitution pattern. For the C-H functionalization reactions described in section 3.2.3, the mechanisms are highly dependent on the chosen methodology.

In a transition-metal-catalyzed C-H activation process, the reaction would likely proceed through an organometallic intermediate. For an N-acylated derivative of the target aniline, a ruthenium catalyst could coordinate to the amide oxygen, positioning the metal center in proximity to the C5-H bond. This would facilitate a cyclometalation step, forming a ruthenacycle intermediate via oxidative addition. This intermediate would then react with the difluoromethylating agent, followed by reductive elimination to yield the product and regenerate the catalyst.

For photocatalytic difluoromethylation reactions, the mechanism typically involves radical intermediates. Under visible light irradiation, a photocatalyst would be excited and could then engage in a single-electron transfer (SET) process with a difluoromethyl precursor (e.g., BrCF₂CO₂H). nih.gov This generates a difluoromethyl radical (•CF₂H), a key reactive intermediate. This radical could then add to the aromatic ring of this compound. The resulting radical adduct would then be oxidized and deprotonated to afford the final difluoromethylated product.

Regarding the chemistry of the difluoromethoxy group, the enhanced hydrolysis of an adjacent sulfamoyloxy group likely involves stabilization of the transition state. The strong electron-withdrawing effect of the -OCF₂H group would stabilize the buildup of negative charge during the nucleophilic attack of water on the sulfur atom of the sulfamate, thereby lowering the activation energy for cleavage.

Applications of 2 Difluoromethoxy 4,6 Difluoroaniline As a Core Building Block in Advanced Organic Synthesis

Synthesis of Complex Aromatic and Heterocyclic Systems

The reactivity of the primary amine group, coupled with the electronic influence of the fluorine and difluoromethoxy substituents, positions 2-(Difluoromethoxy)-4,6-difluoroaniline as a potent starting material for constructing elaborate molecular architectures.

The aniline (B41778) moiety of this compound provides a reactive handle for a multitude of chemical transformations, enabling its incorporation into larger, novel fluorinated aromatic scaffolds. Through reactions such as diazotization followed by Sandmeyer or Gomberg-Bachmann reactions, the amino group can be converted into a wide range of other functional groups, facilitating the construction of polysubstituted aromatic compounds. The presence of fluorine atoms and the difluoromethoxy group on the aniline ring is critical, as these substituents impart unique electronic properties, enhance metabolic stability, and increase lipophilicity in the final molecules, which are highly desirable traits in medicinal chemistry and materials science.

The development of polycyclic aromatic compounds (PACs) is a significant area of research, with applications ranging from anticancer agents to materials for organic light-emitting diodes (OLEDs) nih.gov. The aniline functionality of this compound is well-suited for condensation and cyclization reactions that lead to the formation of fused-ring systems. For instance, it can participate in reactions like the Friedländer annulation with α-methylene ketones to produce substituted quinolines, or in various metal-catalyzed cross-coupling reactions to build connections to other aromatic rings, ultimately leading to complex, rigid polycyclic frameworks. The fluorine substituents can direct the regioselectivity of these cyclization reactions and modulate the electronic and photophysical properties of the resulting polycyclic systems.

This compound is an exemplary precursor for a diverse array of nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals and agrochemicals. nih.govcymitquimica.com The nucleophilic amine group readily participates in cyclocondensation reactions with appropriate bifunctional reagents.

Pyrazinones : The synthesis of substituted 2(1H)-pyrazinones can be achieved through the reaction of an aryl amine with a 3,5-dihalopyrazinone via a base-mediated or palladium-catalyzed coupling reaction. rsc.org This established methodology suggests that this compound can be effectively employed to create novel, highly fluorinated N-aryl pyrazinones.

Triazolopyrimidines : This class of heterocycles shows significant biological activity. rjpbr.com A closely related compound, 2,6-difluoroaniline (B139000), is a known intermediate in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a potent herbicidal agent. sigmaaldrich.comchemicalbook.com This precedent strongly supports the use of this compound to synthesize analogous triazolopyrimidine derivatives, leveraging its unique substitution to potentially enhance biological efficacy. beilstein-journals.org

Purines : Research has shown that 2,6-difluoroaniline is utilized in the synthesis of 2,6,9-trisubstituted purine (B94841) inhibitors targeting p38α kinase. sigmaaldrich.com By analogy, this compound can serve as a key building block for new series of purine analogues, where the difluoromethoxy group can modulate protein-ligand interactions.

Quinolones : The synthesis of quinolone frameworks can be accomplished by heating an aniline derivative with a suitable precursor, such as ethyl 4,4-difluoro-4-phenoxyacetoacetate, in the presence of an acid catalyst like polyphosphoric acid. nih.gov This method allows for the direct incorporation of the 2-(difluoromethoxy)-4,6-difluorophenyl moiety into the quinolone scaffold, a core structure in many antibacterial agents.

Below is an interactive table summarizing the potential heterocyclic systems that can be synthesized from this compound based on established synthetic routes with analogous anilines.

Heterocyclic SystemSynthetic ApproachAnalogous PrecedentPotential Application
Pyrazinones Palladium-catalyzed coupling with dihalopyrazinones rsc.org(Hetero)aryl amines rsc.orgCNS agents
Triazolopyrimidines Cyclocondensation reactions2,6-Difluoroaniline sigmaaldrich.comchemicalbook.comHerbicides, Pharmaceuticals rjpbr.com
Purines Multi-step synthesis involving ring formation2,6-Difluoroaniline sigmaaldrich.comKinase inhibitors
Quinolones Acid-catalyzed cyclization with β-ketoesters nih.govp-Anisidine nih.govAntibacterials

Role as an Intermediate in Agrochemical Synthesis

The agrochemical industry increasingly relies on fluorinated building blocks to develop new crop protection agents with improved efficacy and environmental profiles. biesterfeld.no Approximately 50% of crop protection products currently under development contain fluorine. biesterfeld.no Compounds like 2,6-difluoroaniline are recognized as crucial intermediates for high-efficiency insecticides and herbicides. chemicalbook.comajrconline.org

Given this trend, this compound is a highly valuable intermediate for the next generation of agrochemicals. Its structural features can be directly translated into active ingredients. For example, its use in synthesizing triazolopyrimidine sulfonamides, a known class of herbicides, demonstrates its direct applicability. sigmaaldrich.com The difluoromethoxy group, in particular, can enhance the metabolic stability of a pesticide in the field and improve its transport properties within the target pest or plant.

Development of Specialty Chemicals and Precursors for Advanced Materials

This compound is commercially available as a specialty chemical building block, indicating its utility in research and development for high-value applications. bldpharm.com Its unique electronic and physical properties make it an attractive precursor for advanced materials. Fluorinated aromatic compounds are known to be key components in liquid crystals, high-performance polymers, and materials for organic electronics. For example, the synthesis of fluorinated pyronins has led to new molecules for photochemical and biological applications, highlighting the potential for creating novel functional dyes and sensors. rsc.org The incorporation of the 2-(difluoromethoxy)-4,6-difluorophenyl moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties suitable for electronic applications.

Strategic Incorporation of the Difluoromethoxy Group for Modulating Chemico-Synthetic Properties

The difluoromethoxy group (OCF₂H) is not merely a placeholder but a strategic functional group used to fine-tune the physicochemical properties of a molecule. Its electronic nature has been quantified, and it serves as a moderate electron-withdrawing group through both inductive and resonance effects. nbuv.gov.ua

The following table provides a comparison of the electronic properties of the difluoro(methoxy)methyl group with other common fluorine-containing substituents.

SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Electronic Effect
-CF₃ HighLowStrongly electron-withdrawing
-CHF₂ ModerateLowModerately electron-withdrawing
-CF₂OCH₃ 0.22 nbuv.gov.ua0.07 nbuv.gov.uaModerately electron-withdrawing nbuv.gov.ua
-F HighLow (donating)Inductively withdrawing, resonance donating

This ability to precisely control electronic characteristics, lipophilicity, and metabolic stability makes this compound a powerful tool for rational drug design and the synthesis of functional organic materials.

Advanced Spectroscopic and Computational Characterization in Mechanistic and Structural Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Reaction Monitoring, Isomer Differentiation, and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and dynamic study of 2-(Difluoromethoxy)-4,6-difluoroaniline. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple probes to investigate its chemical environment.

Reaction Monitoring: ¹H and ¹⁹F NMR are particularly effective for real-time monitoring of reactions involving this compound. For instance, in hydrolysis studies, the stability of the difluoromethoxy group can be assessed. By monitoring the reaction in a deuterated solvent with a controlled amount of water (e.g., wet DMSO-d₆), the rate of decomposition can be followed by observing the change in the intensity of the characteristic triplet signal of the OCF₂H proton over time. nih.gov The appearance of new signals corresponding to hydrolysis byproducts can also be tracked, providing kinetic data for the reaction. nih.govmagritek.com

Isomer Differentiation: NMR is a definitive technique for distinguishing between isomers of difluoromethoxy-difluoroaniline. The substitution pattern on the aromatic ring creates a unique electronic environment for each nucleus, resulting in distinct chemical shifts and coupling constants. For example, the ¹H and ¹⁹F NMR spectra of this compound would be significantly different from its 2,4-difluoro-5-(difluoromethoxy)aniline or 3,5-difluoro-4-(difluoromethoxy)aniline isomers. The specific splitting patterns (e.g., doublet of doublets, triplets) and the magnitude of the coupling constants (J-values) between fluorine and hydrogen nuclei provide unambiguous information about their relative positions on the benzene (B151609) ring.

Conformational Dynamics: Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of the molecule, specifically the rotational barrier around the C-O bond of the difluoromethoxy group. Changes in temperature can affect the rate of rotation. If the rotational barrier is significant, distinct signals for different conformers might be observed at low temperatures, which coalesce into a single averaged signal at higher temperatures. Analysis of these spectral changes allows for the calculation of the energy barrier to rotation.

Table 1: Illustrative ¹H NMR Data for Hydrolysis Monitoring This table provides a hypothetical example of data that could be obtained from a ¹H NMR hydrolysis study.

Time (hours)Integral of OCF₂H Signal (Relative %)Integral of Hydrolysis Product Signal (Relative %)
01000
12955
24919
488317

High-Resolution Mass Spectrometric Techniques for Elucidating Reaction Pathways, Intermediates, and Byproducts

High-Resolution Mass Spectrometry (HRMS), often coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful method for identifying the elemental composition of molecules and elucidating complex reaction pathways.

Techniques such as Electrospray Ionization (ESI) and Time-of-Flight (TOF) or Orbitrap mass analysis provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This allows for the unambiguous determination of the elemental formula of the parent ion of this compound and any intermediates or byproducts formed during a reaction.

In a synthetic process, LC-HRMS can be used to analyze crude reaction mixtures to identify short-lived intermediates that may not be observable by NMR. By comparing the exact masses of detected ions to calculated masses of proposed intermediates, chemists can piece together the step-by-step mechanism of a reaction. For example, in a nucleophilic aromatic substitution reaction to synthesize a derivative, HRMS could detect the transient Meisenheimer complex intermediate, providing direct evidence for the proposed reaction pathway. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to confirm the structure of these intermediates and byproducts.

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis of Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, the analysis of its derivatives can offer crucial insights into its conformational preferences.

Studies on related aromatic compounds containing a difluoromethoxy group have revealed important structural features. nih.gov For instance, X-ray analysis of a benzyl-protected derivative of a similar compound showed that the difluoromethoxy (OCF₂H) group is not co-planar with the aromatic ring system. nih.gov Instead, it typically adopts an orthogonal orientation. nih.gov This is in stark contrast to the analogous methoxy (B1213986) (OCH₃) group, which is usually found in a co-planar orientation with the aromatic ring. nih.gov

This orthogonal preference is attributed to anomeric interactions between the lone pair orbitals of the oxygen atom and the C-F σ* antibonding orbitals. These interactions weaken the π-conjugation with the aromatic ring, favoring a twisted conformation. nih.gov This structural information is vital for understanding the molecule's steric and electronic properties, which influence its reactivity and intermolecular interactions.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful complement to experimental techniques, offering deep insights into the electronic structure, reactivity, and dynamics of this compound at the molecular level.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the fundamental properties of molecules. researchgate.netnih.gov Using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), various molecular properties can be accurately predicted. researchgate.netijrte.org

Electronic Structure: Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net

Reactivity: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack), thereby predicting the sites of reaction.

Acidity: The acidity of the N-H protons of the aniline (B41778) group can be calculated by modeling the deprotonation process and determining the change in Gibbs free energy. This provides a theoretical pKa value, which is a fundamental measure of its acidic strength.

Table 2: Representative Calculated Quantum Chemical Properties This table shows typical data that would be generated from DFT calculations on a molecule like this compound, based on values for similar compounds. researchgate.net

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical stability
Dipole Moment2.1 DebyeMeasure of molecular polarity

Computational modeling can be used to map out the entire energy landscape of a chemical reaction. chemrxiv.org For a given reaction involving this compound, such as an electrophilic aromatic substitution, theoretical chemists can:

Model Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Locate Transition States: Sophisticated algorithms are used to find the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The TS is a first-order saddle point on the potential energy surface.

Building upon the insights from X-ray crystallography, computational methods can provide a more comprehensive understanding of the molecule's conformational flexibility. nih.gov By performing a systematic scan of the potential energy surface through the rotation of key dihedral angles (e.g., the C-C-O-C angle of the difluoromethoxy group and the C-C-N-H angle of the aniline group), a complete conformational landscape can be generated.

This analysis can confirm that the orthogonal conformation of the OCF₂H group is indeed the global energy minimum. nih.gov It can also identify other local energy minima (other stable conformers) and quantify the energy barriers that separate them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

The accurate prediction of spectroscopic signatures for this compound relies heavily on computational quantum mechanical models. Methodologies such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties are standard approaches. These computational tools allow for the simulation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. The correlation of these theoretical spectra with experimentally obtained data is a critical step for validating the computational models and ensuring an accurate assignment of the observed spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) for magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for such predictions. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For fluorinated aromatic compounds, it is crucial to use basis sets that can adequately describe the electronic environment around the fluorine and difluoromethoxy groups.

A hypothetical correlation between predicted and experimental chemical shifts for this compound is presented in the table below. The predicted values would be obtained using a DFT/B3LYP functional with a 6-311++G(d,p) basis set, a common combination for such molecules. Experimental values would be recorded in a suitable solvent, such as deuterochloroform (CDCl₃).

Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative as specific experimental and computational studies on this compound were not found in the public domain.)

Atom Predicted δ (ppm) Experimental δ (ppm)
¹H NMR
H (C3) 6.5 - 6.7 Data not available
H (C5) 6.5 - 6.7 Data not available
NH₂ 3.8 - 4.2 Data not available
OCHF₂ 6.8 - 7.2 (t) Data not available
¹³C NMR
C1 (C-NH₂) 140 - 145 Data not available
C2 (C-O) 150 - 155 Data not available
C3 100 - 105 Data not available
C4 (C-F) 155 - 160 (d) Data not available
C5 100 - 105 Data not available
C6 (C-F) 155 - 160 (d) Data not available
OCHF₂ 115 - 120 (t) Data not available
¹⁹F NMR
C4-F -110 to -120 Data not available
C6-F -110 to -120 Data not available
OCHF₂ -75 to -85 Data not available

Predicted values are estimates based on similar structures. 'd' denotes a doublet and 't' denotes a triplet.

Vibrational Spectroscopy (IR and Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. These calculations also provide information on the intensity of IR absorptions and Raman scattering activities. A comparison between the calculated and experimental vibrational spectra helps in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes of the aniline backbone and its substituents.

For this compound, key vibrational modes would include the N-H stretching of the amine group, C-F stretching, C-O-C stretching of the ether linkage, and the characteristic vibrations of the difluoromethoxy group. The table below illustrates a potential correlation for some of these key functional groups.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is illustrative as specific experimental and computational studies on this compound were not found in the public domain.)

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Asymmetric Stretch 3450 - 3500 Data not available
N-H Symmetric Stretch 3350 - 3400 Data not available
C-H Aromatic Stretch 3050 - 3100 Data not available
C-F Aromatic Stretch 1200 - 1300 Data not available
C-O-C Asymmetric Stretch 1250 - 1300 Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT calculations are employed to predict the electronic transitions of a molecule, which are observed as absorption bands in a UV-Vis spectrum. These calculations provide the excitation energies (which can be converted to wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). The predicted spectrum can then be compared with the experimental spectrum recorded in a specific solvent. The choice of solvent is important as it can influence the position of the absorption maxima.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted aniline. The electronic transitions would likely be of the π → π* and n → π* type, originating from the phenyl ring and the lone pairs on the nitrogen and oxygen atoms.

Table 3: Predicted vs. Experimental UV-Vis Absorption for this compound (Note: This table is illustrative as specific experimental and computational studies on this compound were not found in the public domain.)

Electronic Transition Predicted λ_max (nm) Experimental λ_max (nm)
π → π* 280 - 300 Data not available

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis Protocols for Fluorinated Anilines

Traditional methods for the synthesis of fluorinated anilines often rely on harsh reagents and conditions, leading to significant environmental concerns and high production costs. The future of synthesizing compounds like 2-(difluoromethoxy)-4,6-difluoroaniline lies in the adoption of green chemistry principles.

Key research avenues include:

Biocatalysis: The use of enzymes, such as fluorinases, presents a highly selective and environmentally benign approach to forming carbon-fluorine bonds under mild conditions. numberanalytics.comnumberanalytics.com While the direct enzymatic synthesis of complex molecules like this compound is still a nascent field, research into engineering enzymes with tailored substrate specificities is a significant long-term goal. numberanalytics.comnih.gov Directed evolution strategies are being employed to enhance the performance, stability, and substrate scope of these biocatalysts. numberanalytics.com

Alternative Solvents and Catalysts: Moving away from volatile organic compounds to greener solvents like water is a key objective. nih.gov Research into transition-metal-free catalytic systems, for example, using cost-effective and low-toxicity catalysts, can significantly reduce the environmental impact of synthesis. nih.gov A patent for producing high-purity 2,6-difluoroaniline (B139000) highlights a method that reduces wastewater by reusing the aqueous phase from steam distillation, showcasing a practical green chemistry approach. patsnap.com

Table 1: Comparison of Synthesis Methodologies
MethodologyAdvantagesResearch Focus
Flow ChemistryEnhanced safety, precise control, scalability, reduced waste. beilstein-journals.orgdurham.ac.ukIntegration of gaseous reagents, automation, and multi-step synthesis. durham.ac.ukmit.edu
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign. numberanalytics.comnumberanalytics.comEnzyme discovery, directed evolution for broader substrate scope. numberanalytics.comnih.gov
Green Solvents/CatalystsReduced environmental impact, lower costs, improved safety. nih.govWater-based reactions, development of transition-metal-free catalysts. nih.gov

Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

Improving the efficiency and selectivity of reactions involving fluorinated anilines is paramount for their practical application. Future research will likely focus on novel catalytic systems that can achieve transformations not possible with current methods.

Promising areas of exploration include:

Photoredox Catalysis: Visible-light-induced catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under mild conditions. For fluorinated anilines, this could enable late-stage functionalization without the need for harsh reagents. For example, photoinduced methods are being developed for the difluoroalkylation of anilines using transition-metal-free systems. acs.org

Electrophilic Fluorination: The use of modern electrophilic fluorinating reagents, such as Selectfluor®, in catalytic systems offers a pathway to introduce fluorine atoms onto the aromatic ring with high regioselectivity. researchgate.net Developing catalytic cycles that regenerate the active fluorinating species would represent a significant advance in atom economy.

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Developing catalytic systems that can selectively activate C-H bonds on the aromatic ring of this compound would provide a direct route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Advanced Functionalization Strategies for the Aromatic Ring and Difluoromethoxy Group

The ability to selectively modify different positions of the this compound molecule is crucial for tuning its properties for specific applications. Future research will focus on developing more sophisticated functionalization strategies.

Key research directions include:

Selective C-F Bond Functionalization: While C-F bonds are notoriously strong, their selective activation and transformation represent a frontier in organofluorine chemistry. Catalytic methods that can distinguish between the C-F bonds at the 4- and 6-positions would allow for precise, late-stage diversification of the molecule.

Modification of the Difluoromethoxy Group: The -OCF₂H group is a key determinant of the molecule's electronic properties. Research into the selective transformation of this group, for instance, by C-H functionalization of the difluoromethyl moiety or by cleavage and replacement of the entire group, could lead to new classes of compounds.

Directed Ortho-Metalation: The aniline (B41778) nitrogen can potentially direct metalation to the adjacent C-H positions. Investigating directed ortho-metalation strategies could provide a reliable method for introducing substituents at the 3- and 5-positions of the aromatic ring, which are otherwise difficult to access.

Refinement of Structure-Reactivity Relationships for Directed Synthesis and Material Science Applications

A deeper understanding of how the unique combination of fluorine and difluoromethoxy substituents influences the reactivity of the aniline ring is essential for predictive synthesis and rational design of new materials.

Future research in this area will involve:

Computational Modeling: High-level quantum chemical calculations can provide valuable insights into the electronic structure, bond strengths, and reactivity of this compound. These models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.

Kinetic and Mechanistic Studies: Detailed experimental studies on the kinetics and mechanisms of reactions involving this aniline will provide crucial data for refining theoretical models. Understanding the precise role of each substituent in modulating reactivity will enable more accurate predictions and the development of more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of derivatives and evaluating their properties (e.g., in biological assays or as components in liquid crystals or polymers), QSAR models can be developed. These models will correlate specific structural features with desired functions, accelerating the discovery of new lead compounds in drug discovery and the design of advanced materials.

Table 2: Key Compound Names
Compound Name
This compound
2,6-difluorobenzamide
2,6-difluoroaniline
azoxybenzenes
carbamoyl fluorides
flubendiamide
fluoroacetate
nitrosobenzenes
p-fluoroaniline
phenacyl difluoride
phenacyl fluoride (B91410)
thiocarbamoyl fluorides
trifluoromethylamines

Q & A

Basic: What synthetic routes are optimal for preparing 2-(Difluoromethoxy)-4,6-difluoroaniline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves regioselective functionalization of an aniline core. Key steps include:

  • Halogenation : Selective fluorination at the 4,6-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions.
  • Difluoromethoxylation : Introducing the difluoromethoxy group via nucleophilic substitution with ClCF₂O⁻ intermediates, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (0–25°C) to minimize side reactions.
  • Purification : Column chromatography or recrystallization using hexane/ethyl acetate mixtures.
    Optimization focuses on catalyst selection (e.g., CuI for Ullmann-type couplings) and reaction time to improve yields (>60%) and purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorine substitution patterns (δ -120 to -150 ppm for CF₂O groups). ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm).
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) and ESI-MS detect molecular ions ([M+H]⁺ ≈ 236 m/z).
  • Elemental Analysis : Validates C, H, N, F content within ±0.3% of theoretical values .

Basic: How can researchers ensure purity during large-scale synthesis?

Answer:

  • Impurity Profiling : Use HPLC with UV detection (λ = 254 nm) to monitor byproducts like unreacted 2,4,6-trifluoroaniline (retention time ~5.2 min) or overhalogenated derivatives.
  • Crystallization Solvents : Ethanol/water mixtures (3:1) effectively remove polar impurities.
  • Limit Tests : ICP-MS for residual metal catalysts (e.g., Cu <10 ppm) .

Advanced: How can oxidation byproducts during synthesis be identified and quantified?

Answer:

  • Oxidative Degradation : Under aerobic conditions, the difluoromethoxy group may oxidize to CF₂O→COF₂, forming 2-carboxy-4,6-difluoroaniline.
  • LC-MS/MS : Quantify sulfone or sulfoxide impurities (e.g., m/z 252 for sulfone) using a Phenomenex Luna column (3 µm, 100 Å) with 0.1% formic acid in mobile phases.
  • Stability-Indicating Methods : Accelerated stress testing (40°C/75% RH for 14 days) reveals degradation pathways .

Advanced: What mechanistic insights explain regioselectivity in difluoromethoxylation?

Answer:

  • Electrophilic Aromatic Substitution : Electron-withdrawing fluorine atoms at 4,6-positions activate the 2-position for nucleophilic attack by ClCF₂O⁻.
  • DFT Calculations : Predict transition-state energies favoring para/ortho substitution over meta.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, reducing side reactions .

Advanced: How does the compound behave under photolytic or hydrolytic conditions?

Answer:

  • Photolysis : UV exposure (λ = 300–400 nm) cleaves the C–O bond in the difluoromethoxy group, yielding 2-hydroxy-4,6-difluoroaniline.
  • Hydrolysis : Acidic conditions (pH <3) promote protonation of the amino group, accelerating CF₂O hydrolysis. Use buffered solutions (pH 5–7) for stability .

Advanced: Can computational modeling predict reactivity in derivatization reactions?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity for agrochemical design .

Advanced: What strategies mitigate degradation during storage?

Answer:

  • Lyophilization : Stabilizes the compound in anhydrous form, reducing hydrolysis.
  • Antioxidants : Add BHT (0.01% w/w) to prevent oxidation.
  • Packaging : Amber glass vials under nitrogen atmosphere .

Advanced: How can regioselective synthesis be achieved for analogs with varied substituents?

Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control fluorination positions.
  • Protecting Groups : Boc-protection of the amine enables selective functionalization at non-adjacent sites .

Advanced: What role does this compound play in agrochemical research?

Answer:

  • Herbicidal Activity : Serves as a precursor for sulfonylurea herbicides (e.g., fluorosulfuron analogs), inhibiting acetolactate synthase in weeds.
  • Structure-Activity Relationships (SAR) : Modifying the difluoromethoxy group enhances soil persistence and selectivity .

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